molecular formula C7H5BrF2O B1288761 1-Bromo-2,3-difluoro-4-methoxybenzene CAS No. 406482-22-2

1-Bromo-2,3-difluoro-4-methoxybenzene

Cat. No. B1288761
M. Wt: 223.01 g/mol
InChI Key: VZMFIPVRFWZDPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of halogenated benzene derivatives often involves regioselective halogenation, as seen in the synthesis of various 1,2-dibromobenzenes . A technological study for the synthesis of 1-bromo-2,4-difluorobenzene, a compound with similar substitution patterns, was performed using the Schiemann reaction and bromination, achieving a high yield and purity . This suggests that a similar approach could potentially be applied to synthesize 1-bromo-2,3-difluoro-4-methoxybenzene.

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives can be determined using spectroscopic methods and X-ray crystallography. For instance, the molecular structure of 1-bromo-2,4-dinitrobenzene was characterized by IR and NMR spectrometry , and the crystal structure of 1-bromo-2,3,5,6-tetramethylbenzene was analyzed using X-ray diffraction . These techniques could be used to elucidate the structure of 1-bromo-2,3-difluoro-4-methoxybenzene.

Chemical Reactions Analysis

The reactivity of halogenated benzene derivatives in chemical reactions is influenced by the nature and position of the substituents. For example, the regiospecific allylic bromination of 4-methoxy-1,1,1-trihalo-3-alken-2-ones was used to synthesize brominated heterocycles . The presence of electron-withdrawing groups such as bromo and difluoro could activate the benzene ring towards nucleophilic aromatic substitution, as seen in the synthesis of bis(dimesitylphosphino)benzene derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives are determined by their molecular structure. The presence of halogens can increase the density and boiling point of the compound. The spectroscopic properties, such as 19F NMR, reflect the electronic environment of the fluorine atoms . The intermolecular interactions, such as those observed in 1-(dibromomethyl)-4-methoxy-2-methylbenzene, can affect the crystal packing and stability of the compound10.

Scientific Research Applications

Organic Synthesis and Material Science

  • Synthesis of Liquid Crystals : The reaction of pseudo-glucal with halogenated reagents, including 1-bromo-4-methoxybenzene, underlines the synthesis of unsaturated β-C-aryl glycosides, which can be used as chiral precursor compounds in the synthesis of chiral liquid crystals. This emphasizes the role of halogenated methoxybenzenes in facilitating the production of materials with specific optical properties, which are crucial for the development of liquid crystal displays and other optical devices (Bertini et al., 2003).

  • Development of Sterically Protected Compounds : A study on the preparation and properties of sterically protected diphosphene and fluorenylidenephosphine bearing the 2, 6-di-tert-butyl-4-methoxyphenyl group showcases the importance of halogenated methoxybenzenes in stabilizing low-coordinate phosphorus compounds. This research has implications for the development of new materials with potential applications in catalysis and organic synthesis (Toyota et al., 2003).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has the GHS pictogram GHS07 . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P501 (Dispose of contents/container to an approved waste disposal plant) .

properties

IUPAC Name

1-bromo-2,3-difluoro-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2O/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMFIPVRFWZDPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20616581
Record name 1-Bromo-2,3-difluoro-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20616581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2,3-difluoro-4-methoxybenzene

CAS RN

406482-22-2
Record name 1-Bromo-2,3-difluoro-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20616581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2,3-difluoroanisole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.